

N,N-dimethylquinoxalin-2-amine crystal structure analysis

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Compound of Interest

Compound Name: *N,N*-dimethylquinoxalin-2-amine

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An In-Depth Technical Guide to the Crystal Structure Analysis of **N,N-dimethylquinoxalin-2-amine**

Abstract

Quinoxaline derivatives are a cornerstone in medicinal chemistry, demonstrating a vast spectrum of biological activities.^{[1][2]} Their therapeutic potential is intrinsically linked to their three-dimensional structure, which dictates molecular interactions with biological targets. This guide provides a comprehensive technical overview of the methodologies and analytical reasoning required for the complete crystal structure analysis of **N,N-dimethylquinoxalin-2-amine**, a representative member of this vital class of heterocyclic compounds. While a solved crystal structure for this specific molecule is not publicly available, this document serves as a predictive and methodological framework for its synthesis, characterization, and crystallographic analysis. We will delve into the causality behind experimental choices, from synthesis and crystal growth to advanced spectroscopic and diffraction techniques, providing researchers, scientists, and drug development professionals with a robust guide to elucidating its solid-state structure and properties.

Introduction: The Significance of Quinoxaline Scaffolds

The quinoxaline moiety, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in drug discovery.^[1] These nitrogen-containing heterocycles are featured in compounds with a

wide array of pharmacological applications.[2] The precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, all determined through crystal structure analysis, are fundamental to understanding structure-activity relationships (SAR) and for the rational design of new, more potent therapeutic agents.[3] This guide will walk through the necessary steps to achieve a complete structural elucidation of **N,N-dimethylquinoxalin-2-amine**, a process that is critical for both academic research and industrial drug development.

Synthesis and Spectroscopic Characterization

A complete structural analysis begins with the synthesis and purification of the target compound, followed by its unambiguous characterization using a suite of spectroscopic techniques.

Proposed Synthesis of N,N-dimethylquinoxalin-2-amine

A plausible and efficient synthesis of **N,N-dimethylquinoxalin-2-amine** can be adapted from established protocols for similar quinoxaline derivatives.[4] The most common method involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. A more direct approach for this specific target would be the nucleophilic substitution of a suitable precursor like 2-chloroquinoxaline.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

- **Reaction Setup:** To a solution of 2-chloroquinoxaline (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add dimethylamine (2.0-3.0 eq, typically as a solution in THF or as a gas).
- **Base Addition:** Include a non-nucleophilic base like potassium carbonate (K_2CO_3) or triethylamine (Et_3N) (1.5 eq) to scavenge the HCl byproduct.
- **Reaction Conditions:** Heat the mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, cool the reaction mixture, pour it into ice water to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure **N,N-dimethylquinoxalin-2-amine**.

Causality of Experimental Choices: The choice of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and aids the nucleophilic attack. The excess of dimethylamine drives the reaction to completion. Heating is necessary to overcome the activation energy of the substitution reaction on the electron-deficient quinoxaline ring.

Spectroscopic Elucidation

Before proceeding to crystallographic studies, the identity and purity of the synthesized compound must be rigorously confirmed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are the primary tools for structural elucidation of organic molecules.^{[5][6]} For **N,N-dimethylquinoxalin-2-amine**, one would expect to see signals corresponding to the aromatic protons on the quinoxaline ring and a characteristic singlet for the two equivalent methyl groups of the dimethylamino moiety.^[4] Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed to unambiguously assign all proton and carbon signals.^{[7][8]}
- Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule.^{[9][10]} The IR spectrum of **N,N-dimethylquinoxalin-2-amine** would be expected to show characteristic C-H stretching vibrations for the aromatic and methyl groups, as well as C=N and C=C stretching vibrations from the quinoxaline ring system.^[4]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to confirm its elemental composition.^[11]
- UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π -system of the quinoxaline ring.^[12]

| Technique | Expected Observations for N,N-dimethylquinoxalin-2-amine |
|---------------------|--|
| ^1H NMR | Aromatic protons in the 7.5-8.5 ppm range; a singlet for $\text{N}(\text{CH}_3)_2$ protons around 3.3 ppm.[4] |
| ^{13}C NMR | Aromatic carbons in the 120-150 ppm range; $\text{N}(\text{CH}_3)_2$ carbon signal around 40 ppm.[4] |
| FT-IR | $\sim 3050\text{ cm}^{-1}$ (Ar C-H stretch), $\sim 2940\text{ cm}^{-1}$ (Alkyl C-H stretch), $\sim 1600\text{-}1500\text{ cm}^{-1}$ (C=C, C=N stretch).[4][13] |
| HRMS (ESI+) | $[\text{M}+\text{H}]^+$ peak corresponding to the exact mass of $\text{C}_{10}\text{H}_{12}\text{N}_2$. |
| UV-Vis | Absorption maxima characteristic of the quinoxaline chromophore.[12] |

Crystallographic Analysis: From Crystal to Structure

The definitive determination of the three-dimensional arrangement of atoms in a molecule is achieved through X-ray diffraction.[14][15]

Single Crystal Growth

The first and often most challenging step in single-crystal X-ray diffraction is obtaining high-quality single crystals.[16]

Experimental Protocol: Crystal Growth

- **Solvent Selection:** Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof).
- **Slow Evaporation:** Prepare a saturated solution of the purified compound in a chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

- Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
- Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.

Causality of Experimental Choices: The goal is to allow molecules to arrange themselves into a highly ordered crystal lattice slowly. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals unsuitable for single-crystal XRD.[16]

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, it is mounted on a diffractometer to collect diffraction data. [15][17]



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Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.[3]

The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods (like direct methods) and refined to yield a final model that includes atomic coordinates, bond lengths, bond angles, and thermal parameters.[15]

Powder X-ray Diffraction (PXRD)

If single crystals cannot be obtained, powder X-ray diffraction can provide valuable structural information.[18][19] PXRD is a rapid analytical technique used for phase identification of a

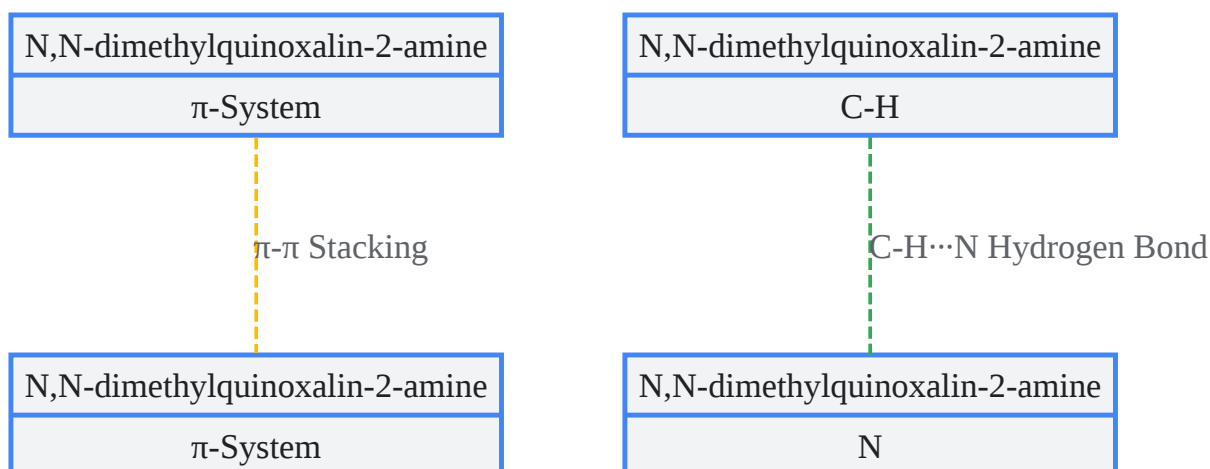
crystalline material and can provide information on unit cell dimensions.[20] The finely ground material is analyzed to produce a diffraction pattern that is characteristic of its crystal structure. This pattern can be used for phase identification by comparison to databases, and with advanced techniques like Rietveld refinement, it can even be used to solve crystal structures. [20][21]

Predictive Crystal Structure Analysis of N,N-dimethylquinoxalin-2-amine

In the absence of an experimentally determined structure, we can predict the likely structural features of **N,N-dimethylquinoxalin-2-amine** by analyzing the crystal structures of closely related 2-aminoquinoxaline derivatives.

Key Predicted Structural Features:

- **Molecular Geometry:** The quinoxaline ring system is expected to be essentially planar.[22] The nitrogen of the dimethylamino group will likely be sp^2 -hybridized, with the methyl groups and the C2 atom of the quinoxaline ring lying in a plane to maximize resonance with the aromatic system.
- **Intermolecular Interactions:** In the absence of strong hydrogen bond donors (like the N-H protons in a primary or secondary amine), the crystal packing will likely be dominated by weaker interactions. These could include C-H...N hydrogen bonds, where a hydrogen on a methyl group or the aromatic ring interacts with a nitrogen atom of a neighboring molecule. π - π stacking interactions between the planar quinoxaline rings are also highly probable, leading to the formation of layered or stacked structures.[23]
- **Computational Modeling (DFT):** Density Functional Theory (DFT) calculations can be used to optimize the molecular geometry of **N,N-dimethylquinoxalin-2-amine** and to calculate its electronic properties, such as the HOMO-LUMO energy gap.[24][25] These theoretical calculations can provide insights into the molecule's stability and reactivity and can be correlated with experimental findings.[26]



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Caption: Predicted intermolecular interactions in the crystal lattice.

Conclusion and Future Directions

This guide has outlined a comprehensive, field-proven workflow for the complete crystal structure analysis of **N,N-dimethylquinoxalin-2-amine**. By integrating robust synthetic protocols, detailed spectroscopic characterization, and advanced crystallographic techniques, a full understanding of the solid-state structure of this and other important quinoxaline derivatives can be achieved. The elucidation of these crystal structures is not merely an academic exercise; it is a critical step in the rational design of new pharmaceuticals, providing the atomic-level detail necessary to optimize drug-target interactions and advance the development of next-generation therapeutics. Future work should focus on obtaining high-quality single crystals of **N,N-dimethylquinoxalin-2-amine** to validate the predictive analysis presented here and to provide a definitive experimental structure for this important scaffold.

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